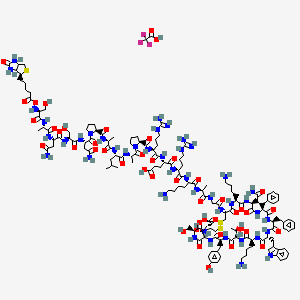
(S)-Amino-(4-fluoro-phenyl)-acetic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a derivative of amino acids, specifically an amino acid with a 4-fluoro-phenyl group attached. Fluorinated compounds are often used in pharmaceuticals due to their unique properties .
Molecular Structure Analysis
The molecular structure of this compound would likely include a carboxylic acid group (-COOH), an amine group (-NH2), and a 4-fluoro-phenyl group (a benzene ring with a fluorine atom attached at the 4th position) .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents present. For example, under acidic conditions, the carboxylic acid group could potentially be protonated .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, compounds with a carboxylic acid group are often polar and can form hydrogen bonds .Wissenschaftliche Forschungsanwendungen
Chiral Derivatization Agent : (S)-Amino-(4-fluoro-phenyl)-acetic acid hydrochloride has been utilized as a derivatizing chiral agent. Its enantiomers can be distinguished, and the enantiomeric excess of secondary alcohols can be determined by 19F NMR spectra of the corresponding esters (Hamman et al., 1987).
Structural Analysis of Derivatives : The compound is involved in the synthesis of various molecular structures, such as ortho-fluorophenylglycine. These compounds exhibit interesting structural characteristics like planarity and specific dihedral angles, contributing to crystallography studies (Burns & Hagaman, 1993).
Synthesis of Pharmacologically Active Compounds : It plays a role in the synthesis of compounds with potential biological activities. This includes processes like hydrogenation and N-alkylation, leading to compounds of interest in medicinal chemistry (Vaid et al., 2012).
Synthesis of Phosphonic Acid Analogues : The compound has been used in synthesizing phosphonic acid analogues of phenylglycine with potential biological activity, highlighting its utility in developing new molecular entities for drug discovery (Wanat et al., 2020).
Development of Analytical Methods : It has applications in developing sensitive methods for the determination of amino compounds, indicating its importance in analytical chemistry and environmental studies (You et al., 2006).
Antitumor Evaluation : Derivatives of (S)-Amino-(4-fluoro-phenyl)-acetic acid hydrochloride have been evaluated for their antitumor properties, showcasing the compound's role in cancer research (Racané et al., 2006).
Antimicrobial Activity : Some synthesized fluorinated compounds related to this chemical have shown promising antimicrobial activity, underscoring its relevance in microbiology and infectious diseases research (Sathe et al., 2011).
Fluorimetric Determination : It is used in fluorimetric methods for determining secondary amino acids, emphasizing its application in biochemistry and molecular biology (Imai & Watanabe, 1981).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2S)-2-amino-2-(4-fluorophenyl)acetic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO2.ClH/c9-6-3-1-5(2-4-6)7(10)8(11)12;/h1-4,7H,10H2,(H,11,12);1H/t7-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAUCORGIJVVECX-FJXQXJEOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(=O)O)N)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H](C(=O)O)N)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClFNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90704222 |
Source


|
| Record name | (2S)-Amino(4-fluorophenyl)acetic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90704222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
185994-15-4 |
Source


|
| Record name | (2S)-Amino(4-fluorophenyl)acetic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90704222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Endo-3-(boc-amino)-9-azabicyclo[3.3.1]nonane](/img/structure/B596029.png)

![8'-(Trifluoromethyl)-2',3'-dihydro-1'h-spiro[cyclopentane-1,4'-isoquinoline]](/img/structure/B596032.png)


![Thiourea, N-(9R)-cinchonan-9-yl-N'-[(2R)-2-pyrrolidinylmethyl]-](/img/structure/B596036.png)


![2-(2,5-dichloropyridin-4-yl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B596041.png)
